![molecular formula C13H8BrClN2 B13664786 2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzylamine with 2-chloropyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and functionalization reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Chloroimidazo[1,2-a]pyridine
- 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H8BrClN2 |
---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrClN2/c14-10-5-3-4-9(8-10)12-13(15)17-7-2-1-6-11(17)16-12/h1-8H |
InChI Key |
SHJVKPHKLRJXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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